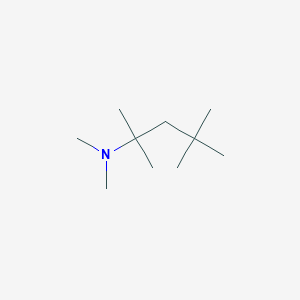
2-Pentanamine,N,N,2,4,4-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanamine,N,N,2,4,4-pentamethyl-: is a sterically hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanamine,N,N,2,4,4-pentamethyl- can be achieved through innovative hydroamination methods. These methods involve the reaction of olefins with nitroarenes under specific conditions to yield the desired amine .
Industrial Production Methods: While specific industrial production methods for 2-Pentanamine,N,N,2,4,4-pentamethyl- are not widely documented, the general approach involves large-scale hydroamination reactions. These reactions are optimized for yield and purity, ensuring the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentanamine,N,N,2,4,4-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine into corresponding oxides or other oxidized forms.
Reduction: Reduction reactions can convert the amine into simpler amines or other reduced forms.
Substitution: The amine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Pentanamine,N,N,2,4,4-pentamethyl- is used as a building block in organic synthesis, particularly in the development of sterically hindered amine motifs .
Biology: In biological research, this compound can be used to study the effects of steric hindrance on biological activity and enzyme interactions.
Medicine: The compound is valuable in medicinal chemistry for the preparation of drug candidates, especially those requiring hindered amine structures .
Industry: In industrial applications, 2-Pentanamine,N,N,2,4,4-pentamethyl- is used in the synthesis of various chemicals and materials, contributing to the development of new products and technologies .
Wirkmechanismus
The mechanism by which 2-Pentanamine,N,N,2,4,4-pentamethyl- exerts its effects involves its interaction with molecular targets and pathways. The steric hindrance provided by the multiple methyl groups affects the compound’s reactivity and binding affinity. This can influence enzyme interactions and other molecular processes, making it a valuable tool in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
N,N,2,4,6-Pentamethylaniline: This compound shares a similar structure but differs in the position and number of methyl groups.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Another sterically hindered amine with different functional groups.
Uniqueness: 2-Pentanamine,N,N,2,4,4-pentamethyl- is unique due to its specific arrangement of methyl groups, which provides significant steric hindrance. This makes it particularly useful in applications requiring hindered amine motifs, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
2906-10-7 |
|---|---|
Molekularformel |
C10H23N |
Molekulargewicht |
157.30 g/mol |
IUPAC-Name |
N,N,2,4,4-pentamethylpentan-2-amine |
InChI |
InChI=1S/C10H23N/c1-9(2,3)8-10(4,5)11(6)7/h8H2,1-7H3 |
InChI-Schlüssel |
URGXLDWFSSYGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















